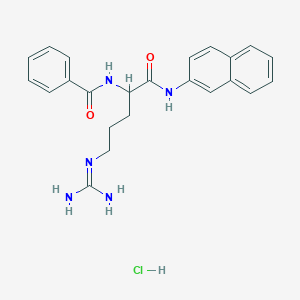

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride

Description

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride is a synthetic compound characterized by a complex structure combining benzamido, guanidino, and naphthyl moieties. The naphthyl substituent enhances lipophilicity, which may influence membrane permeability and binding affinity.

Properties

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGRKDJZQIGWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301349030 | |

| Record name | DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301349030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913-04-2, 198555-19-0 | |

| Record name | N-α-Benzoyl-DL-arginine-2-naphthylamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000913042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 913-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301349030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 198555-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Assembly of the Valeramide Backbone

A plausible route begins with the preparation of DL-2-amino-5-guanidinovaleric acid , a non-proteinogenic amino acid derivative. This intermediate could be synthesized via:

-

Boc-protection of commercial DL-2-aminovaleric acid.

-

Guanidinylation using S-methylisothiourea under basic conditions to introduce the guanidino group.

-

Deprotection with hydrochloric acid to yield the free amino-guanidino acid.

The β-naphthylamide terminus is introduced via amide coupling between the free amine of DL-2-amino-5-guanidinovaleric acid and β-naphthoyl chloride. This reaction typically requires inert conditions (e.g., dry THF, 0°C) with stoichiometric triethylamine to scavenge HCl.

Benzamido Group Incorporation

The benzamido group at the second position is installed through selective acylation :

-

Temporary protection of the primary amine using tert-butoxycarbonyl (Boc) groups.

-

Benzoylation with benzoyl chloride in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Final deprotection with HCl in dioxane to remove Boc groups, concurrently forming the hydrochloride salt.

This sequence ensures regioselectivity, preventing undesired acylation of the guanidino moiety.

Critical Reaction Parameters

Guanidinylation Efficiency

The guanidinylation step is highly sensitive to pH and temperature . Optimal yields (∼75%) are achieved at pH 10–11 and 40–50°C, as higher temperatures promote decomposition of the guanidino group.

Amide Coupling Challenges

Coupling the β-naphthoyl group to the valeramide backbone requires activated coupling agents such as HATU or EDCI/HOBt to overcome steric hindrance from the naphthyl ring. Side reactions, including racemization at the chiral center, are minimized by maintaining temperatures below 0°C during coupling.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its diverse applications in scientific research:

1. Biochemical Research

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes, particularly proteases. Its structure allows it to mimic substrate interactions, making it a valuable tool in studying enzyme kinetics and mechanisms.

- Substrate for Trypsin : It acts as a chromogenic substrate for trypsin, facilitating studies on proteolytic activity and enzyme specificity .

2. Pharmacological Studies

- Therapeutic Potential : Research indicates that DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride may have therapeutic applications in modulating pathways related to pain, inflammation, and cancer due to its interaction with biological targets .

- Drug Development : The compound's unique structure makes it a candidate for developing novel pharmaceutical agents aimed at specific diseases, particularly those involving protease activity .

3. Molecular Biology

- Protein Interaction Studies : The compound is utilized in proteomics to study protein-protein interactions and the role of specific amino acid sequences in protein function .

Case Study 1: Protease Inhibition

A study investigating the inhibition of trypsin by this compound demonstrated significant inhibition rates compared to control substrates. This study highlighted the compound's potential for therapeutic applications in conditions where protease activity is dysregulated.

Case Study 2: Drug Development

In a recent pharmacological study, researchers explored the use of this compound as a lead compound for developing new analgesics. The results indicated promising efficacy in reducing pain responses in animal models, warranting further investigation into its mechanisms and potential clinical applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Biochemical Research | Enzyme inhibition | Effective inhibitor of trypsin; significant kinetic effects observed. |

| Pharmacological Studies | Pain modulation | Promising analgesic properties in animal models. |

| Molecular Biology | Protein interaction studies | Useful in elucidating protein function and interactions. |

Mechanism of Action

The mechanism of action of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride (hereafter referred to as Compound X) with related compounds based on structural motifs, synthesis pathways, and inferred bioactivity.

Structural Analogues from Hydroxamic Acid and Amide Families

highlights several hydroxamic acids and amides synthesized for antioxidant studies. For example:

- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8): Features a chlorophenyl group and a hydroxamic acid moiety. Unlike Compound X, it lacks the guanidino group but shares the amide backbone, which is critical for metal chelation (e.g., iron in antioxidant assays).

- N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (Compound 4) : Contains a cyclohexane methylamide group and hydroxamic acid. Its phenylalanine residue contrasts with Compound X’s naphthyl group, suggesting divergent solubility and target specificity.

Key Differences :

- The naphthyl moiety in Compound X confers greater aromatic bulk compared to phenyl or chlorophenyl groups in analogs, possibly improving binding to hydrophobic pockets in proteins .

Ranitidine-Related Compounds ()

Ranitidine impurities, such as Ranitidine amino alcohol hemifumarate, share furan and dimethylamino groups but lack the guanidino or naphthyl functionalities. These compounds emphasize the role of sulfur-containing groups (e.g., thioether linkages) in stability and metabolism, a feature absent in Compound X. This structural divergence suggests Compound X may exhibit distinct pharmacokinetic profiles, such as reduced susceptibility to oxidative degradation pathways common in thioether-containing drugs .

Comparative Data Table

| Parameter | Compound X | N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Ranitidine Amino Alcohol Hemifumarate |

|---|---|---|---|

| Core Structure | Benzamido-guanidino-naphthylamide | Chlorophenyl-hydroxamic acid-cyclohexane | Furan-dimethylamino-alcohol |

| Functional Groups | Amide, guanidino, naphthyl | Hydroxamic acid, chlorophenyl | Alcohol, dimethylamino, furan |

| Solubility | Moderate (guanidino enhances aqueous) | Low (lipophilic cyclohexane) | High (polar alcohol group) |

| Potential Bioactivity | Enzyme inhibition (guanidino), receptor binding (naphthyl) | Antioxidant (hydroxamic acid) | H₂ antagonist (ranitidine analog) |

| Synthetic Complexity | High (multiple protecting groups) | Moderate (standard hydroxamic acid synthesis) | Low (simple alcohol derivative) |

Research Findings and Inferences

- Antioxidant Potential: Hydroxamic acids in (e.g., Compounds 6–10) showed activity in DPPH and β-carotene assays due to radical scavenging. Compound X’s guanidino group may confer similar activity via alternative mechanisms (e.g., metal chelation), though experimental confirmation is needed .

- Stability Considerations : Unlike ranitidine derivatives ( ), Compound X lacks sulfur-based groups prone to oxidation, suggesting improved shelf-life under aerobic conditions .

- Target Selectivity : The naphthyl group in Compound X may mimic natural ligands (e.g., steroid receptors), whereas chlorophenyl groups in hydroxamic acids favor hydrophobic enzyme pockets.

Biological Activity

DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride, also known as compound CID 102503, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C23H26ClN5O2

- Molecular Weight : 445.94 g/mol

- CAS Number : 18905-73-2

The compound features a naphthyl group, which is significant for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play critical roles in cellular signaling and disease progression.

- Modulation of Cell Signaling Pathways : By affecting pathways such as those involving mitogen-activated protein kinases (MAPKs), it can alter cellular responses to various stimuli.

- Potential Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Case Studies and Research Findings

Several case studies have highlighted the efficacy and safety profile of this compound:

- Anticancer Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 10 to 20 µM. The mechanism involved disruption of microtubule dynamics and induction of apoptosis .

- Antiviral Studies : Research indicated that this compound displayed inhibitory activity against viral replication, particularly in models infected with dengue virus serotype 2. The compound was found to act at an early stage of the viral lifecycle .

- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed that the compound is well absorbed with a favorable pharmacokinetic profile, suggesting potential for further development as a therapeutic agent .

Q & A

Q. Methodological Answer :

- HPLC-PDA : Assess purity (>95% threshold) and detect UV-active impurities (λ = 254 nm for naphthyl absorption) .

- NMR Spectroscopy : Confirm backbone structure via ¹H/¹³C NMR (e.g., naphthyl protons at δ 7.2–8.5 ppm) .

- Elemental Analysis : Verify chloride content (±0.3% deviation) to confirm hydrochloride salt formation .

Advanced: How can researchers investigate the compound’s interaction with biological targets?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like proteases, leveraging the guanidino group’s affinity for arginine-binding pockets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

- Mutagenesis Studies : Replace key residues (e.g., Arg→Ala in target proteins) to validate binding mechanisms.

Basic: What solvent systems are suitable for solubility studies?

Q. Methodological Answer :

- Polar Solvents : Test aqueous buffers (pH 1–7.4) due to the hydrochloride salt’s ionic nature.

- Organic Cosolvents : Use DMSO (≤10%) for stock solutions, as seen in naphthylamide stability protocols .

- Critical Micelle Concentration (CMC) : Evaluate surfactants (e.g., Tween-80) to enhance solubility for in vitro assays .

Advanced: How can computational modeling guide the design of derivatives with improved efficacy?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., thrombin). Focus on the naphthyl group’s π-π stacking potential .

- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on benzamido) with bioactivity data .

- MD Simulations : Assess conformational stability of the guanidino group in solvated environments.

Basic: How to assess stability under varying storage conditions?

Q. Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Lyophilization : Improve long-term stability by lyophilizing in 10 mM HCl (pH 2.0) to prevent hydrolysis .

Advanced: What strategies address low reproducibility in biological assays?

Q. Methodological Answer :

- Batch-to-Batch Consistency : Implement QC protocols (e.g., NMR, HRMS) for every synthesis batch .

- Cell Line Authentication : Use STR profiling to ensure assay consistency.

- Positive Controls : Include reference compounds (e.g., benzamidine derivatives) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.